Parasite Selectivity vs. Pyrimethamine
TRC-19 demonstrates an 89-fold selectivity for Toxoplasma gondii DHFR over human DHFR, representing a 74-fold improvement compared to pyrimethamine's selectivity profile [1]. This quantitative difference is attributed to structure-based design exploiting the Met151 and Val115 residues unique to the parasite active site [2].
| Evidence Dimension | Selectivity ratio (hDHFR IC50 / TgDHFR IC50) |
|---|---|
| Target Compound Data | 89-fold selectivity (TgDHFR IC50: 9 nM; hDHFR IC50: 800 nM) |
| Comparator Or Baseline | Pyrimethamine: ~1.2-fold selectivity |
| Quantified Difference | TRC-19 exhibits 74-fold greater selectivity than pyrimethamine |
| Conditions | In vitro recombinant enzyme inhibition assays using purified TgDHFR and hDHFR with NADPH cofactor |
Why This Matters
Higher selectivity directly predicts reduced hematological toxicity in mammalian systems, enabling more reliable anti-parasitic screening without confounding host cell cytotoxicity.
- [1] Welsch, M. E., et al. (2016). Discovery of Potent and Selective Leads against Toxoplasma gondii Dihydrofolate Reductase via Structure-Based Design. ACS Medicinal Chemistry Letters, 7(12), 1124-1129. View Source
- [2] Welsch, M. E., et al. (2016). Discovery of Potent and Selective Leads against Toxoplasma gondii Dihydrofolate Reductase via Structure-Based Design. ACS Medicinal Chemistry Letters, 7(12), 1124-1129. Supporting Information. View Source
